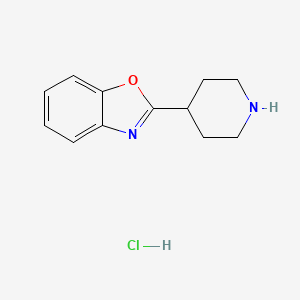
H4R antagonist 1
Übersicht
Beschreibung
H4R antagonist 1 is a potent and highly selective histamine H4 receptor (H4R) antagonist with an IC50 of 27 nM . It does not show any noticeable binding affinity to other subtypes of histamine receptors, H1R, H2R, and H3R .
Synthesis Analysis
Studies of H4R antagonists using 3D-QSAR, molecular docking and molecular dynamics were performed on a series of 88 histamine receptor 4 (H4R) antagonists to elucidate the 3D structural features required for activity . The results show that both the ligand-based CoMFA model and the CoMSIA model are acceptable, as they show good predictive capabilities .Molecular Structure Analysis
The 3D-QSAR modeling of these H4R antagonists shows that compounds with bulky or hydrophobic substituents at positions 4-6 in ring A (R2 substituent), positively charged or hydrogen-bonding (HB) donor groups in the R1 substituent, and hydrophilic or HB acceptor groups in ring C show enhanced biological activities . The key amino acids in the binding pocket are TRP67, LEU71, ASP94, TYR95, PHE263 and GLN266 .Chemical Reactions Analysis
The 3D-QSAR modeling of these H4R antagonists may lead to a better understanding of the mechanism of antagonism and aid in the design of new, more potent H4R antagonists .Physical And Chemical Properties Analysis
The molecular formula of H4R antagonist 1 is C11H11BrN8 and its molecular weight is 335.16 . It is recommended to store the powder at -20°C for 3 years and at 4°C for 2 years .Wissenschaftliche Forschungsanwendungen
Combined Treatment with H1 and H4 Receptor Antagonists in Atopic Dermatitis
H4R antagonists, in combination with H1 receptor (H1R) antagonists, have been found to significantly reduce inflammation in mouse models of atopic dermatitis (AD). This combined therapy has shown synergistic anti-inflammatory effects, resulting in less severe skin lesions, diminished influx of inflammatory cells, reduced epidermal thickening, and lower levels of IL-33 in lesional skin. This suggests a new strategy for treating AD (Köchling et al., 2017).
Anti-Inflammatory and Anti-Pruritic Effects in Chronic Dermatitis
H4R antagonists, when combined with H1R antagonists, have also demonstrated efficacy in alleviating chronic allergic dermatitis in animal models. This finding indicates the potential of H4R antagonists in treating conditions characterized by chronic dermatitis and associated pruritus (Ohsawa & Hirasawa, 2012).
Role in Inflammatory and Autoimmune Diseases
H4R antagonists have been identified as promising agents in the treatment of inflammatory and autoimmune diseases. Research on H4R knockout mice has shown reduced inflammation in models of atopic dermatitis, suggesting the H4R's significant role in driving inflammatory responses in these conditions (Rossbach et al., 2016).
Potential in Treating Neurological Diseases
Recent research proposes that H4R antagonists may have therapeutic effects in various neurodegenerative diseases. This is based on their anti-inflammatory and immune-modulating effects, including within the brain, indicating their potential application in central nervous system disorders (Shan, Martens, & Swaab, 2021).
Modulation in Joint Inflammation
Studies have explored the effect of H4R modulation in joint inflammation models, suggesting that H4R antagonists may play a role in mitigating inflammatory mediators and signaling pathways, thus highlighting their potential in treating arthritis (Ahmad et al., 2015).
Therapeutic Application in Allergic Diseases and Asthma
H4R antagonists are being evaluated for their role in allergic rhinitis, asthma, and other dermal allergies. The distribution of H4R in immune cells and its involvement in inflammatory cell trafficking indicate its potential as a target in treating these conditions (Salcedo, Pontes, & Merlos, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The pathophysiological role of H4R and its antagonist in cancer suggests that H4R antagonists could be an innovative therapeutic focus for cancer therapeutics . Another study suggests that H4R antagonists could ameliorate the progression of experimental autoimmune encephalomyelitis, providing a potential molecular target for therapeutics .
Eigenschaften
IUPAC Name |
1-(12-bromo-2,3,4,5,8,10-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)-N-methylazetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN8/c1-13-7-4-19(5-7)10-11-16-17-18-20(11)8-2-6(12)3-14-9(8)15-10/h2-3,7,13H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGICUHMULRYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H4R antagonist 1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




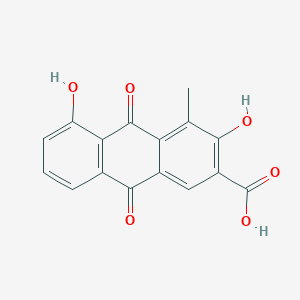
![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)
![[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3027828.png)
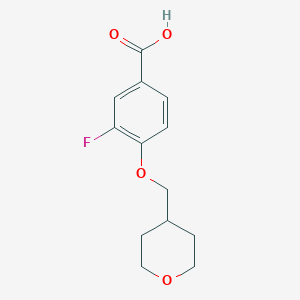
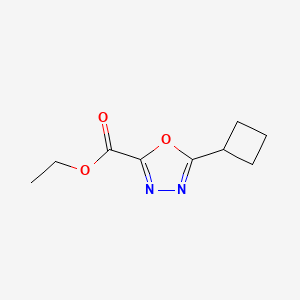
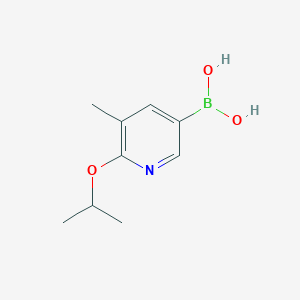

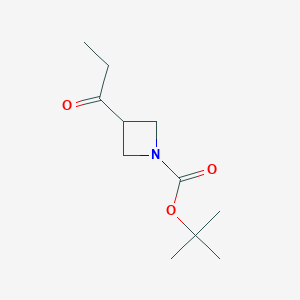
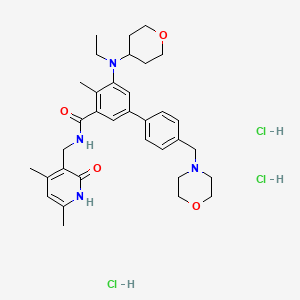
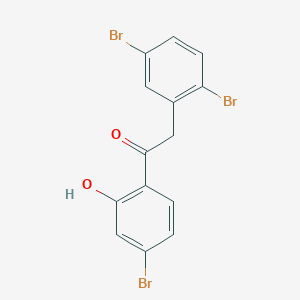
![tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B3027841.png)
